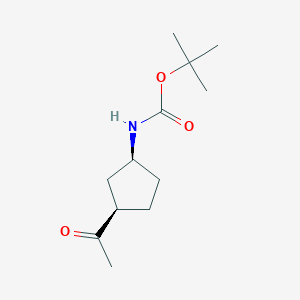

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXURKSRCUGCCA-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201192476 | |

| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204913-01-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204913-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via BOC Protection of (1S,3R)-3-Aminocyclopentanone

One common route involves starting from the chiral amine (1S,3R)-3-aminocyclopentanone, followed by BOC protection:

- Step 1: Obtain (1S,3R)-3-aminocyclopentanone, either through asymmetric synthesis or resolution methods.

- Step 2: React the amine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane.

- Step 3: The reaction proceeds at room temperature or slightly below to avoid racemization.

- Step 4: The product, this compound, is purified by column chromatography or crystallization.

This method preserves the acetyl group on the cyclopentane ring and installs the BOC protecting group on the amine, yielding the target compound with high stereochemical fidelity.

Palladium-Catalyzed Deprotection and Functional Group Manipulation

A related approach involves the use of palladium-catalyzed reactions to manipulate protecting groups or introduce functional groups:

- For example, tert-butyl N-[(1R,3R)-3-allyloxycarbonylamino-cyclopentyl]carbamate can be converted to the corresponding amine derivative by Pd(PPh3)4 catalysis in the presence of 1,3-dimethylbarbituric acid in dichloromethane at room temperature for 1.5 hours.

- This reaction removes the allyloxycarbonyl protecting group, yielding tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate with good yield (~56%).

- Subsequent acetylation can then be performed to introduce the acetyl group on the cyclopentane ring.

This method offers a route to selectively manipulate protecting groups and functional groups while maintaining stereochemical integrity.

Data Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| BOC Protection of (1S,3R)-3-aminocyclopentanone | Di-tert-butyl dicarbonate, triethylamine, DCM, RT | >85 | Mild conditions preserve stereochemistry and acetyl group |

| Pd-Catalyzed Deprotection (Allyloxycarbonyl to Amine) | Pd(PPh3)4, 1,3-dimethylbarbituric acid, DCM, RT, 1.5 h | 56 | Enables selective removal of protecting group; intermediate for subsequent acetylation |

| Mixed Acid Anhydride Formation & Condensation (Related BOC derivatives) | Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate, 0–5 °C | >90 | High yield, industrially viable, low toxicity solvent use |

| Phase-Transfer Catalysis Alkylation (Related) | Tetrabutylammonium bromide, methyl sulfate, KOH, ethyl acetate, 0–5 °C | >90 | Efficient alkylation step, environmentally friendly process |

Research Findings and Considerations

Stereochemical Integrity: The (1S,3R) configuration is critical for the compound’s utility in asymmetric catalysis and pharmaceutical synthesis. Mild reaction conditions and selective protection/deprotection steps are essential to prevent racemization.

Protecting Group Strategy: The tert-butyl carbamate (BOC) group is preferred due to its stability under a variety of reaction conditions and facile removal under acidic conditions, enabling downstream modifications.

Functional Group Compatibility: The acetyl group on the cyclopentane ring is preserved during BOC protection and other synthetic steps, allowing for selective transformations on the amine functionality without disturbing the ketone moiety.

Catalytic Applications: The compound serves as a chiral ligand precursor in asymmetric catalysis, where the stereochemistry and protecting group play roles in coordinating metal centers and influencing reaction selectivity.

Industrial Relevance: Although direct industrial synthetic routes for this exact compound are scarce, methodologies from related BOC-protected amino acid derivatives demonstrate scalable, high-yielding, and environmentally considerate processes that can be adapted.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The acetyl group may play a role in binding to active sites of enzymes, while the tert-butyl group provides steric hindrance, affecting the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Polarity : The hydroxyl analog (LogP ~1.82) is more hydrophilic than the acetylated compound (LogP ~2.48) due to hydrogen bonding capacity .

- Reactivity : The acetyl group enhances electrophilicity at the 3-position, enabling nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group is prone to oxidation or protection/deprotection strategies .

- Stability: Boc-protected amines (e.g., tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate) are stable under basic conditions but cleaved under acidic conditions, while acetylated derivatives may hydrolyze under strongly acidic or basic conditions .

Biological Activity

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate, a compound characterized by its unique structural features, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a tert-butyl group , an acetyl group , and a cyclopentyl ring . The presence of the acetyl group is particularly significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetyl group can facilitate binding to active sites on enzymes, while the steric hindrance provided by the tert-butyl group can modulate the compound's overall activity.

Interaction Studies

Research indicates that this compound may act as an enzyme inhibitor or modulator , impacting various biochemical pathways. For example, it has been studied for its role as a chiral ligand in asymmetric catalysis, enhancing selectivity in reactions by coordinating with metal centers .

Biological Activity

The biological activity of this compound has been explored in several studies:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to establish efficacy and mechanisms .

- Enzyme Modulation : The compound shows promise in modulating enzyme activities, which could have implications in drug development for conditions involving enzyme dysregulation .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders .

Study 2: Asymmetric Catalysis

In another study focusing on asymmetric catalysis, researchers utilized this compound as a chiral ligand. The outcomes demonstrated improved selectivity in producing enantiomerically pure compounds, highlighting its utility in synthetic organic chemistry .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| tert-Butyl N-[(1S,3R)-3-hydroxymethylcyclopentyl]carbamate | Cyclopentane derivative | Hydroxymethyl group alters reactivity |

| tert-Butyl N-[(1S,2R)-2-acetamidocyclopentane] | Acetamido derivative | Presence of acetamido group modifies biological activity |

| tert-Butyl N-[(1R,3R)-3-amino-cyclopentane] | Amino derivative | Variations in stereochemistry affect interaction dynamics |

Q & A

Q. What PPE and engineering controls are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.